molecular formula C12H10FNO2 B6281075 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 909089-31-2

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B6281075
CAS No.: 909089-31-2
M. Wt: 219.21 g/mol
InChI Key: UDNVGFDEHXDBNX-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole-based small molecule developed for research applications. The compound features a pyrrole-2-carboxylic acid scaffold, a structural motif found in numerous compounds with demonstrated biological activity . This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and biological receptors . The 2-fluorobenzyl substitution at the nitrogen position is a modification that can influence the compound's lipophilicity and electronic properties, potentially optimizing its interaction with biological targets and its ability to penetrate cell membranes . Pyrrole derivatives are of significant interest in antibacterial research, as the pyrrole ring is a key component in many natural and synthetic agents that show potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE . The structural similarity of this compound to other pyrrole-2-carboxylate derivatives suggests potential value as a building block in the synthesis of more complex molecules or as a core structure for investigating new mechanisms of action against bacterial pathogens . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new lead compounds in the ongoing fight against antibacterial resistance . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to its Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

909089-31-2

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16)

InChI Key

UDNVGFDEHXDBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the pyrrole ring using a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl rings.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound may be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference(s)
1-[(2-Fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid N1: 2-fluorobenzyl; C2: COOH ~235.22 (calc.) Potential QSI activity, drug design N/A
1-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid N1: 4-fluorophenyl; C2: COOH 209.18 Synthetic intermediate; purity: 95%
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid N1: methyl; C5: 4-(CF₃)phenyl; C2: COOH 269.22 High lipophilicity; pharmaceutical research
1H-Pyrrole-2-carboxylic acid (unsubstituted) No substituents; C2: COOH 111.10 Natural product (Streptomyces sp.); QSI activity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Pyrazole core; N1: 2-fluorophenyl; C5: COOH 282.27 Heterocyclic drug candidate
4-({3-[(2-methylprop-2-en-1-yl)oxy]phenyl}sulfamoyl)-1H-pyrrole-2-carboxylic acid C4: sulfamoyl-phenyl ether; C2: COOH ~393.40 (calc.) Ligand for chemokine-G protein targets

Key Comparative Insights

In contrast, the trifluoromethyl group in the C5-substituted analog significantly increases lipophilicity (logP ~3.5), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity :

  • The unsubstituted 1H-pyrrole-2-carboxylic acid demonstrates quorum-sensing inhibition (QSI) activity in Streptomyces coelicoflavus . The fluorobenzyl substitution in the target compound could amplify this activity by improving target binding affinity.
  • Pyrazole derivatives like 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid highlight the pharmacological relevance of fluorinated heterocycles, though their mechanisms differ due to core structural variations.

Synthetic Complexity :

  • The target compound’s synthesis likely involves N-alkylation of pyrrole-2-carboxylic acid with 2-fluorobenzyl halides, a method analogous to the preparation of 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid .
  • More complex analogs, such as the sulfamoyl-substituted derivative , require multi-step functionalization, increasing synthetic challenges.

Physicochemical Properties :

  • The carboxylic acid group at C2 ensures moderate aqueous solubility across all analogs, but bulky substituents (e.g., trifluoromethylphenyl ) reduce solubility.
  • Fluorine atoms generally enhance metabolic stability and bioavailability, as seen in proton pump inhibitors like AG-1749, which shares structural motifs with pyrrole derivatives .

Biological Activity

1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in various fields, particularly medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

PropertyValue
CAS No. 909089-31-2
Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]pyrrole-2-carboxylic acid
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its binding affinity and selectivity due to increased hydrophobic interactions and hydrogen bonding capabilities. This compound may modulate enzyme activity or receptor binding, making it a valuable candidate in drug discovery efforts aimed at treating neurological and inflammatory conditions .

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research demonstrated that pyrrole-2-carboxylic acid inhibited biofilm formation of Listeria monocytogenes, a pathogen of concern in food safety. Crystal violet staining assays revealed a substantial reduction in biofilm biomass, indicating the compound's potential as an antibiofilm agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that pyrrole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptotic pathways, suggesting a promising avenue for further exploration in cancer therapeutics .

Case Studies

  • Antibiofilm Efficacy : A study focused on the effectiveness of pyrrole-2-carboxylic acid against L. monocytogenes demonstrated that concentrations as low as 0.75 mg/ml significantly reduced the excretion of extracellular DNA and proteins associated with biofilm formation by up to 75% .
  • Cancer Cell Proliferation : Another investigation evaluated the antiproliferative effects of similar pyrrole compounds on cancer cell lines, revealing mean growth inhibition percentages ranging from 38% to 54% across different cell types .

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting various diseases due to its favorable biological properties. Its unique structure allows for modifications that can enhance therapeutic efficacy and specificity.

Materials Science

In addition to its biological applications, this compound is utilized in developing novel materials with specific electronic or optical properties, contributing to advancements in organic electronics and photonics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, and how does reaction condition variability impact yield?

  • Methodological Answer : The synthesis typically involves introducing the fluorophenylmethyl group to the pyrrole ring. A common approach is alkylation of pyrrole-2-carboxylic acid derivatives with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and catalyst selection (e.g., phase-transfer catalysts) are critical to avoid side reactions like over-alkylation. Yields can vary from 50–85% depending on solvent polarity and halide reactivity . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the pyrrole ring protons (δ 6.2–7.0 ppm) and the benzylic CH₂ group (δ ~4.8 ppm). The 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling in ¹H NMR) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the acid functionality.
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula accuracy .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP increases by ~0.5–1.0 compared to non-fluorinated analogs) and stabilizes the molecule via electron-withdrawing effects. This impacts solubility (lower in aqueous buffers) and pKa (carboxylic acid pKa ~3.5–4.0 due to inductive effects). Computational tools like COSMO-RS can predict these changes .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

  • Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
  • Use prodrug approaches (e.g., esterification of the carboxylic acid) to enhance bioavailability .
  • Validate target engagement in vivo via PET radiolabeling (e.g., ¹⁸F-labeled analogs) or biomarker analysis .

Q. How can regioselectivity challenges during derivatization (e.g., amide formation) be systematically addressed?

  • Methodological Answer : The carboxylic acid group at the 2-position is highly reactive, but competing reactions at the pyrrole N or fluorophenyl ring may occur. Strategies include:

  • Protecting group chemistry : Temporarily protect the carboxylic acid with tert-butyl esters to enable selective N-alkylation .
  • Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the fluorophenyl ring without affecting the pyrrole core .

Q. What computational methods best predict the compound’s solid-state structure and intermolecular interactions?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model hydrogen-bonding motifs (e.g., dimerization via carboxylic acid O–H⋯O interactions) .
  • Crystal structure prediction (CSP) : Tools like Mercury CSD analyze packing efficiency and polymorphism risks. Experimental validation via PXRD or SC-XRD (single-crystal X-ray diffraction) is critical .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

  • Methodological Answer : Solubility discrepancies often stem from solvent polarity and protonation state. For example:

  • In DMSO: High solubility (>50 mM) due to H-bonding with the carboxylic acid.
  • In PBS (pH 7.4): Low solubility (<1 mM) due to deprotonation and ion-pairing effects.
  • Standardize protocols : Use shake-flask methods with controlled pH and ionic strength. Report λmax (UV-Vis) for concentration validation .

Method Optimization Tables

Parameter Optimal Condition Impact on Yield/Purity
Alkylation Temperature70°C>75% yield; minimizes byproducts
CatalystTetrabutylammonium bromide (TBAB)Enhances phase transfer
Purification MethodSilica gel (EtOAc/Hexane, 3:7)Purity >98% (HPLC)

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